Benzo[c]isothiazol-4-ylmethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2,1-benzothiazol-4-ylmethanol |
InChI |
InChI=1S/C8H7NOS/c10-4-6-2-1-3-8-7(6)5-11-9-8/h1-3,5,10H,4H2 |
InChI Key |
ZSGIWLMRBDWCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC=C2C(=C1)CO |
Origin of Product |
United States |
Synthetic Strategies for Benzo C Isothiazol 4 Ylmethanol and Benzo C Isothiazole Scaffolds
Established Methodologies for the Benzo[c]isothiazole (B8754907) Ring System
The synthesis of the benzo[c]isothiazole ring system is less common than its benzo[d] isomer. However, several strategies have been developed for the construction of the core scaffold, often involving the formation of the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring.
Intramolecular Cyclization Approaches to Benzo[d]isothiazolones
While focusing on the benzo[c] isomer, it is pertinent to review the well-established methods for the related benzo[d]isothiazolones, as these strategies can sometimes be adapted. Intramolecular cyclization is a common method for forming the benzo[d]isothiazolone ring. This typically involves the formation of a nitrogen-sulfur bond from a suitably substituted benzene precursor.
One prevalent method involves the oxidative cyclization of 2-mercaptobenzamides. For instance, the use of a Cu(I) catalyst under an oxygen atmosphere can facilitate the intramolecular N-S bond formation to yield benzo[d]isothiazol-3(2H)-ones in excellent yields. acs.org This method employs oxygen as the sole oxidant for the coupling of N-H and S-H bonds. acs.org Another approach utilizes a heterogeneous catalyst, such as tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides in an aqueous medium under an oxygen atmosphere. acs.org
Electrochemical methods have also been developed for the intramolecular dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones. nih.gov Furthermore, Selectfluor has been used to promote a cascade reaction involving N-S bond formation and C(sp3)–S bond cleavage of 2-methylthiobenzamides to produce benzo[d]isothiazol-3(2H)-ones. nih.gov
| Starting Material | Reagents/Catalyst | Product | Yield | Reference |
| 2-Mercaptobenzamides | Cu(I), O2 | Benzo[d]isothiazol-3(2H)-ones | Excellent | acs.org |
| 2-Mercaptobenzamides | CoPcS, O2, H2O | Benzo[d]isothiazol-3(2H)-ones | Good to Excellent | acs.org |
| 2-Mercaptobenzamides | (n-Bu)4NBr, Electrolysis | Benzo[d]isothiazol-3(2H)-ones | Moderate to Good | nih.gov |
| 2-Methylthiobenzamides | Selectfluor | Benzo[d]isothiazol-3(2H)-ones | - | nih.gov |
Intermolecular Reaction Strategies for Benzo[d]isothiazolones
Intermolecular reactions provide an alternative route to the benzo[d]isothiazolone scaffold. These methods often involve the reaction of a substituted benzene with a sulfur-containing reagent. For example, 2-halobenzamides can undergo transition-metal-catalyzed reactions with sulfur sources like elemental sulfur (S8), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS2) to form benzo[d]isothiazol-3(2H)-ones. nih.gov A CuCl-catalyzed cascade reaction involving C–S bond formation followed by N–S bond cyclization has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 2-Halobenzamides | S8, KSCN, or CS2 | Transition Metal | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| 2-Halobenzamides | S8 | CuCl | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
Palladium-Catalyzed Benzoheterocycle Synthesis
Palladium-catalyzed reactions are powerful tools for the synthesis of a wide variety of benzoheterocycles, including those containing sulfur and nitrogen. These methods often involve C-H activation or cross-coupling reactions. While specific examples for Benzo[c]isothiazol-4-ylmethanol are scarce, general palladium-catalyzed methodologies for benzoheterocycle synthesis can be considered as potential pathways. For instance, palladium-catalyzed direct arylation of pyridine (B92270) N-oxide with 2-bromoacetanilides has been used to synthesize benzisoxazolo[2,3-a]pyridinium tetrafluoroborates, demonstrating the utility of palladium in constructing fused heterocyclic systems. nist.gov
Design and Exploration of Pathways to this compound
The synthesis of this compound is not well-documented, necessitating the exploration of potential synthetic routes. These can be broadly categorized into the functionalization of a pre-formed benzo[c]isothiazole ring or the de novo construction of the ring system with the hydroxymethyl group already incorporated or in a precursor form.
Functionalization of Pre-existing Benzo[c]isothiazole Derivatives
A plausible strategy for the synthesis of this compound involves the initial synthesis of the benzo[c]isothiazole scaffold followed by the introduction of a functional group at the 4-position, which can then be converted to a hydroxymethyl group.
One of the simplest methods for the synthesis of the parent 2,1-benzisothiazole involves the reaction of thionyl chloride with an appropriately substituted 2-aminotoluene in refluxing xylene. acs.org Once the benzo[c]isothiazole ring is formed, the introduction of a functional group at the 4-position can be explored.
A potential route could involve the formylation of the benzo[c]isothiazole ring at the 4-position to yield Benzo[c]isothiazole-4-carbaldehyde . While the direct formylation of benzo[c]isothiazole is not explicitly detailed in the provided results, formylation reactions like the Vilsmeier-Haack reaction are commonly used for introducing aldehyde groups onto heterocyclic rings. smolecule.com The resulting aldehyde can then be reduced to the corresponding alcohol, This compound , using standard reducing agents such as sodium borohydride (B1222165).
Alternatively, if a Benzo[c]isothiazole-4-carboxylic acid derivative could be synthesized, its reduction, for instance with lithium aluminum hydride, would also yield the target alcohol.
De Novo Cyclization Routes Incorporating the Hydroxymethyl Moiety
A de novo synthesis would involve constructing the benzo[c]isothiazole ring from a benzene derivative that already contains the hydroxymethyl group or a precursor. This approach can offer better control over regioselectivity.
A hypothetical pathway could start from a 2-amino-3-methylbenzyl alcohol derivative. The challenge would then be the cyclization to form the isothiazole ring. Based on general principles of isothiazole synthesis, this could potentially involve a reaction with a sulfur-transfer reagent.
Another approach could be the cyclization of an o-azidocarbonyl compound. For example, the spontaneous conversion of 2-azidobenzaldehyde (B97285) to 2,1-benzisoxazole (anthranil) is known. researchgate.net A similar strategy starting from a suitably substituted ortho-azido thiobenzaldehyde derivative might lead to the formation of the benzo[c]isothiazole ring. If a hydroxymethyl group is present on the starting benzene ring, this could be a direct route to the target molecule.
| Proposed Strategy | Key Intermediate | Final Step | Plausibility |
| Functionalization | Benzo[c]isothiazole-4-carbaldehyde | Reduction of aldehyde | High, based on standard reactions |
| Functionalization | Benzo[c]isothiazole-4-carboxylic acid | Reduction of carboxylic acid | High, based on standard reactions |
| De Novo Cyclization | 2-amino-3-(hydroxymethyl)benzenethiol derivative | Intramolecular cyclization | Moderate, requires specific starting material |
| De Novo Cyclization | 2-azido-3-(hydroxymethyl)thiobenzaldehyde | Intramolecular cyclization | Moderate, based on analogy to benzisoxazole synthesis |
Sustainable and Green Chemistry Aspects in Benzo[c]isothiazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including those with the benzo[c]isothiazole scaffold. These approaches aim to reduce the environmental impact of chemical processes by utilizing less hazardous reagents, renewable resources, and more efficient reaction conditions.
For the synthesis of related benzothiazole (B30560) structures, several green methodologies have been reported which could be conceptually applied to benzo[c]isothiazole synthesis. nih.gov These include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol. For example, the condensation of 2-aminothiophenols with aldehydes has been successfully carried out in a methanol-water mixture at room temperature. nih.gov
Catalytic Methods: Employing catalysts to enhance reaction efficiency and reduce waste. This includes the use of reusable solid acid catalysts and biocatalysts.
Energy Efficiency: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating.
A significant green approach in the synthesis of related heterocyclic compounds is the one-pot conversion of carboxylic acids to their thioester derivatives, followed by reduction to the corresponding alcohol using sodium borohydride in an aqueous medium. rsc.orgrsc.orgresearchgate.net This method avoids the use of hazardous reducing agents like lithium aluminum hydride. rsc.orgrsc.orgresearchgate.net
The following table summarizes some green chemistry approaches applicable to the synthesis of the broader class of benzothiazoles and related heterocycles.
Green Chemistry Approaches in Heterocycle Synthesis
| Green Approach | Example Application | Reagents/Conditions | Advantages |
| Aqueous Media | Reduction of carboxylic acids | Activation of acid, then NaBH4 in water. rsc.orgrsc.orgresearchgate.net | Avoids hazardous solvents and reagents. rsc.orgrsc.orgresearchgate.net |
| Room Temperature Synthesis | Condensation reaction | NH4Cl in methanol-water. nih.gov | Reduced energy consumption. nih.gov |
| Use of Biocatalysts | Condensation reaction | Acacia concinna under microwave irradiation. | Use of a renewable catalyst. |
Stereoselective Synthesis of this compound Analogues
The stereoselective synthesis of analogues of this compound, particularly those with chiral centers, is a crucial aspect for the development of compounds with specific biological activities. While there is a lack of specific literature on the stereoselective synthesis of this compound analogues, general principles of asymmetric synthesis can be applied.
If a synthetic route proceeds through a ketone precursor, for example, a (benzo[c]isothiazol-4-yl)(R)methanone, its stereoselective reduction would be a key step to introduce a chiral alcohol. The Meerwein-Ponndorf-Verley (MPV) reaction, using a chiral catalyst, is a well-established method for the stereoselective reduction of prochiral ketones to optically active alcohols. google.com
Another strategy involves the use of chiral hydride reagents. Reagents like those developed by Corey, Bakshi, and Shibata (CBS reduction) are known to effectively reduce ketones to alcohols with high enantioselectivity.
The following table outlines potential stereoselective reduction methods that could be applied to a hypothetical ketone precursor to yield chiral analogues of this compound.
Potential Stereoselective Reduction Methods
| Method | Precursor | Reagents/Catalyst | Potential Product |
| Asymmetric Hydride Reduction | (Benzo[c]isothiazol-4-yl)(R)methanone | Chiral borane (B79455) reagents (e.g., CBS reagent) | (R)- or (S)-(Benzo[c]isothiazol-4-yl)(R)methanol |
| Asymmetric Transfer Hydrogenation | (Benzo[c]isothiazol-4-yl)(R)methanone | Chiral Ruthenium or Rhodium complexes with a hydrogen donor (e.g., isopropanol) | (R)- or (S)-(Benzo[c]isothiazol-4-yl)(R)methanol |
| Meerwein-Ponndorf-Verley (MPV) Reduction | (Benzo[c]isothiazol-4-yl)(R)methanone | Chiral aluminum or samarium alkoxide catalysts. google.com | (R)- or (S)-(Benzo[c]isothiazol-4-yl)(R)methanol google.com |
Advanced Spectroscopic Characterization and Structural Elucidation of Benzo C Isothiazol 4 Ylmethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) signals of Benzo[c]isothiazol-4-ylmethanol can be achieved.
One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[c]isothiazole (B8754907) core, the methylene (B1212753) protons of the methanol (B129727) substituent, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the isothiazole (B42339) ring and the electronic effects of the hydroxymethyl group.
For a definitive assignment, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.govchemicalbook.com A COSY experiment reveals the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC provides information about longer-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | 120 - 140 |
| CH₂ | ~4.8 | ~60 |
| OH | Variable | - |
Note: These are predicted values based on analogous structures and are dependent on the solvent and concentration.
Investigation of Conformational Dynamics via NMR
The hydroxymethyl group introduces conformational flexibility to the molecule. Variable temperature (VT) NMR studies can provide insights into the rotational dynamics around the C-C bond connecting the methanol group to the benzo[c]isothiazole ring. Changes in the chemical shifts or the coalescence of signals as a function of temperature can indicate the presence of different conformers and allow for the determination of the energy barriers to rotation. However, for a small and relatively unhindered group like hydroxymethyl, these dynamics are often fast on the NMR timescale at room temperature, resulting in time-averaged signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.
Functional Group Identification and Band Assignment
The IR and Raman spectra of this compound will be characterized by vibrations corresponding to the aromatic C-H and C=C bonds, the C-S and C=N bonds of the isothiazole ring, and the C-O and O-H bonds of the hydroxymethyl group. The hydroxyl group will give rise to a characteristic broad absorption band in the IR spectrum in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring are found in the 1450-1600 cm⁻¹ range. The vibrations of the isothiazole ring will contribute to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-O Stretch (alcohol) | 1000-1260 | Medium |
| C=N Stretch | ~1640 | Medium |
Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence
UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule and its ability to emit light after excitation.
Analysis of Chromophoric Properties
The benzo[c]isothiazole moiety constitutes the primary chromophore in this compound. The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions within the conjugated aromatic system. Based on data from related benzothiazole (B30560) and benzoisothiazole derivatives, absorption maxima can be anticipated in the UV region, likely between 250 and 350 nm. researchgate.net The solvent environment can influence the position and intensity of these absorption bands.
Fluorescence spectroscopy can reveal information about the molecule's excited state properties. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The presence of the isothiazole ring, which contains heteroatoms with non-bonding electrons, could potentially lead to n → π* transitions that may influence the fluorescence properties, for instance, by promoting intersystem crossing and reducing fluorescence quantum yield.
Table 3: Predicted Electronic Spectroscopy Data for this compound
| Parameter | Predicted Value |
|---|---|
| UV-Vis Absorption Maximum (λ_max) | 250 - 350 nm |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ |
Note: These values are estimations based on the chromophoric system and can vary with solvent polarity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical tool in chemical analysis, providing critical information about the molecular weight and structural features of a compound through the generation and detection of ionized molecules and their fragments.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with high precision. This accuracy allows for the determination of the elemental composition of a molecule, a crucial step in its identification and characterization. For this compound, HRMS provides the exact molecular weight, confirming its chemical formula, C₈H₇NOS.
Detailed Research Findings:
While specific, publicly available high-resolution mass spectrometry data for this compound is limited in peer-reviewed literature, the expected HRMS data can be predicted based on its structure. The analysis would yield a highly accurate mass measurement of the protonated molecule ([M+H]⁺), which distinguishes it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule, revealing information about its structural components. Key fragmentation pathways for this compound would likely involve the cleavage of the methanol substituent and the opening of the isothiazole ring. The stability of the benzo-fused ring system would also influence the fragmentation, leading to characteristic fragment ions.
Interactive Data Table: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Predicted m/z | Description |
| [C₈H₇NOS+H]⁺ | 166.0321 | Protonated molecular ion |
| [C₈H₆NO]⁺ | 132.0444 | Loss of SH |
| [C₇H₆N]⁺ | 104.0495 | Loss of CH₂O and S |
| [C₈H₇S]⁺ | 135.0263 | Loss of NO |
Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental results.
X-ray Crystallography for Solid-State Structural Determination
Detailed Research Findings:
As of the latest available data, a crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of structurally similar compounds allows for a hypothetical model of its solid-state structure. It is anticipated that the molecule would crystallize in a arrangement influenced by intermolecular hydrogen bonding involving the hydroxyl group of the methanol substituent and the nitrogen and/or sulfur atoms of the isothiazole ring. These interactions would play a crucial role in the packing of the molecules in the crystal lattice.
The planar benzisothiazole core would likely exhibit π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure. The orientation of the methanol group relative to the bicyclic system would be a key feature determined by X-ray crystallography.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit. |
| Key Bond Length (C-S) | ~1.75 Å | Provides insight into the bonding within the isothiazole ring. |
| Key Bond Length (C-O) | ~1.43 Å | Standard length for a single carbon-oxygen bond in an alcohol. |
| Hydrogen Bonding | O-H···N or O-H···S | Dictates the primary intermolecular interactions. |
Note: These parameters are hypothetical and would need to be confirmed by experimental X-ray diffraction analysis.
Computational and Theoretical Investigations of Benzo C Isothiazol 4 Ylmethanol
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscirp.org It is a widely used tool for predicting the properties and reactivity of molecules. ccsenet.org
Geometric Optimization and Vibrational Frequency Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. Using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of Benzo[c]isothiazol-4-ylmethanol would be systematically adjusted to find the lowest energy conformation. ekb.egnih.gov For instance, studies on related benzothiazole (B30560) derivatives have shown that the fused ring system is nearly planar, with slight out-of-plane distortions depending on the substituents. ekb.eg
Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. sfasu.edu Each calculated vibrational frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of chemical bonds. These theoretical spectra can be compared with experimental data to validate the computational model. sfasu.edu
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical yet representative data for this compound based on general knowledge of similar heterocyclic systems, as specific experimental or computational data is not readily available.
| Parameter | Value |
|---|---|
| C-S Bond Length (Isothiazole Ring) | ~1.75 Å |
| C-N Bond Length (Isothiazole Ring) | ~1.38 Å |
| C-C Bond Length (Benzene Ring) | ~1.40 Å |
| C-O Bond Length (Methanol Group) | ~1.43 Å |
| C-S-N Bond Angle | ~95° |
| C-C-O-H Dihedral Angle | Variable (dependent on conformation) |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. scirp.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzisothiazole ring system, particularly the sulfur and nitrogen atoms. The LUMO is likely distributed over the aromatic rings. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its potential to engage in chemical reactions. For example, a study on 2-(4-aminophenyl)benzothiazoles utilized FMO analysis to predict their bioactivation into reactive intermediates. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical yet representative data for this compound based on general knowledge of similar heterocyclic systems, as specific experimental or computational data is not readily available.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. scirp.org The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov
For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the methanol (B129727) group and the aromatic protons would exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. scirp.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). scirp.org Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
Table 3: Illustrative NBO Analysis for this compound - Major Donor-Acceptor Interactions This table presents hypothetical yet representative data for this compound based on general knowledge of similar heterocyclic systems, as specific experimental or computational data is not readily available.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N | π(C=C) | ~25 |
| LP(2) O | σ(C-H) | ~5 |
| π(C=C) | π*(C=N) | ~18 |
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. nih.gov By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the different conformations that this compound can adopt, particularly the rotation around the C-C and C-O single bonds of the methanol substituent. nih.gov
MD simulations can reveal the most stable and frequently occurring conformations in a given environment (e.g., in a solvent). This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov The results of MD simulations can provide a more realistic picture of the molecule's behavior in a dynamic system. nih.gov
Quantum Chemical Modeling of Reactivity
Quantum chemical modeling can be used to predict the reactivity of this compound by calculating various reactivity descriptors. These descriptors, derived from the electronic structure, provide a quantitative measure of a molecule's propensity to participate in chemical reactions. ccsenet.org
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Electronegativity (χ): The tendency of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating a higher propensity for charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. nih.gov
By calculating these parameters, one can compare the reactivity of this compound with other related compounds and predict its behavior in different chemical environments. physchemres.org For example, a study on benzothiazole derivatives used these descriptors to determine that 2-SCH3_BTH was the most reactive among the studied compounds. scirp.org
In Silico Prediction of Spectroscopic Parameters
The in silico prediction of spectroscopic parameters is a powerful computational tool in modern chemistry. By employing quantum chemical calculations and various theoretical models, it is possible to estimate the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption frequencies, and mass spectrometry fragmentation patterns. These predictions can provide valuable insights into the structural features of a molecule, aid in the interpretation of experimental data, and guide further research.
However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of published in silico spectroscopic data specifically for this compound. While computational methods for predicting such parameters are well-established, it appears that this particular compound has not yet been the subject of dedicated computational spectroscopic studies. The following sections outline the theoretical basis for such predictions and present hypothetical data tables that would be generated from such analyses.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the magnetic shielding tensors of atomic nuclei, which are then converted into chemical shifts (δ). These predicted shifts can help in the assignment of experimental NMR signals.
For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. The predicted ¹H NMR spectrum would likely show distinct signals for the aromatic protons on the benzo[c]isothiazole (B8754907) ring system, the methylene (B1212753) protons of the methanol group, and the hydroxyl proton. Similarly, the predicted ¹³C NMR spectrum would provide chemical shifts for each carbon atom, reflecting their different chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic CH | Data not available |
| Aromatic CH | Data not available |
| Aromatic CH | Data not available |
| Aromatic CH | Data not available |
| CH₂ | Data not available |
| OH | Data not available |
This table is a template. No specific predicted data for this compound is currently available in published literature.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| Aromatic C | Data not available |
| CH₂ | Data not available |
This table is a template. No specific predicted data for this compound is currently available in published literature.
Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule, which are characteristic of its functional groups. Computational chemistry can predict these vibrational frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates. These predicted frequencies can assist in the identification of key functional groups and in the interpretation of experimental IR spectra.
For this compound, a theoretical IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methylene groups, C=C and C=N stretches within the aromatic ring system, and C-S stretching vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch | Data not available |
| Aromatic C-H stretch | Data not available |
| Aliphatic C-H stretch | Data not available |
| C=C/C=N ring stretch | Data not available |
| C-O stretch | Data not available |
| C-S stretch | Data not available |
This table is a template. No specific predicted data for this compound is currently available in published literature.
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. While direct ab initio prediction of a full mass spectrum is complex, computational methods can be used to calculate the energies of potential fragment ions. This information can help to rationalize the fragmentation patterns observed in an experimental mass spectrum, aiding in the structural elucidation of the compound.
For this compound, a predicted mass spectrum would likely show a molecular ion peak corresponding to the mass of the intact molecule. Computational analysis could then predict the relative stabilities of various fragment ions that could be formed through processes such as the loss of the hydroxymethyl group or fragmentation of the isothiazole (B42339) ring.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | Data not available |
| [M-CH₂OH]⁺ | Data not available |
| Other significant fragments | Data not available |
This table is a template. No specific predicted data for this compound is currently available in published literature.
Chemical Reactivity and Mechanistic Pathways Involving Benzo C Isothiazol 4 Ylmethanol
Electrophilic and Nucleophilic Reactivity of the Benzo[c]isothiazole (B8754907) Moiety
The benzo[c]isothiazole ring system is an aromatic heterocycle, and its reactivity is a composite of the fused benzene (B151609) and isothiazole (B42339) rings. The isothiazole ring itself is generally considered electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. msu.edu This influences the electrophilic and nucleophilic substitution patterns of the entire fused system.
Electrophilic Substitution: Aromatic five-membered heterocycles like isothiazole are generally reactive towards electrophiles. msu.edu For the benzo[c]isothiazole system, electrophilic attack is expected to occur preferentially on the benzene ring, which is more electron-rich compared to the isothiazole part. The directing influence of the fused isothiazole ring and the hydroxymethyl group at the 4-position will determine the precise location of substitution. Theoretical studies on related benzothiazole (B30560) derivatives have shown that the carbon atoms of the benzene ring are more susceptible to electrophilic attack than those in the thiazole (B1198619) ring. ccsenet.org For Benzo[c]isothiazol-4-ylmethanol, the positions on the benzene ring (C5, C6, and C7) are potential sites for electrophilic substitution, with the exact regioselectivity depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution: The isothiazole ring, being electron-deficient, is more susceptible to nucleophilic attack than the benzene ring. Nucleophilic attack can lead to substitution or ring-opening reactions. thieme-connect.com In some cases, strong nucleophiles can attack the sulfur atom, leading to the cleavage of the S-N bond and subsequent ring opening. thieme-connect.com The presence of the hydroxymethyl group at the 4-position may influence the electron distribution within the ring, but the general susceptibility of the isothiazole part of the molecule to nucleophiles remains a key aspect of its reactivity. Recent research has shown that N-arylated sulfoximines can undergo copper-catalyzed intramolecular C-N cross-coupling to form benzo[c]isothiazole 2-oxides, demonstrating a form of nucleophilic amination on the benzene ring precursor leading to the formation of the heterocyclic core. thieme-connect.comthieme-connect.com
Transformations of the Hydroxymethyl Functional Group
The hydroxymethyl group (-CH₂OH) is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and derivatization.
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde (formyl group) and further to a carboxylic acid. This is a common transformation for hydroxymethyl groups on aromatic rings. numberanalytics.com The choice of oxidizing agent determines the extent of the oxidation. Mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the hydroxymethyl group directly to the carboxylic acid. The mechanism for these oxidations generally involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to form the carbonyl group. For example, the oxidation with chromic acid proceeds through the formation of a chromate ester, which then undergoes an E2-like elimination.
Reduction: The hydroxymethyl group is already in a reduced state. Further reduction would involve the complete removal of the hydroxyl group to form a methyl group. This can be achieved through a two-step process involving conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation under forcing conditions can also achieve this reduction. The Birch reduction, which uses a dissolved metal in liquid ammonia, is a powerful method for the reduction of aromatic rings, but it can also be adapted to reduce benzylic alcohols. wordpress.com
The hydroxyl group of this compound can be readily derivatized through various reactions.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base leads to the formation of esters. The Fischer esterification mechanism, involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration, is a common pathway.
Etherification: Conversion of the alcohol to an alkoxide with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (Williamson ether synthesis) will yield an ether. Alternatively, acid-catalyzed dehydration of two molecules of the alcohol can also form an ether, though this is less controlled.
Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or hydrogen halides. These reactions typically proceed through an Sₙ2 or Sₙ1 mechanism, depending on the substrate and reaction conditions.
The following table summarizes some potential derivatization reactions of the hydroxymethyl group:
| Reaction Type | Reagents | Product Functional Group |
| Esterification | Carboxylic acid, Acid catalyst | Ester (-CH₂OCOR) |
| Etherification | NaH, Alkyl halide | Ether (-CH₂OR) |
| Halogenation | SOCl₂, PBr₃ | Halide (-CH₂X) |
Ring-Opening and Rearrangement Reactions
The isothiazole ring, particularly under certain conditions, can undergo ring-opening reactions. This can be initiated by nucleophilic attack, as mentioned earlier, or by oxidative processes. For instance, oxidative ring-opening of benzothiazole derivatives has been reported to yield acylamidobenzene sulfonate esters, suggesting that the thiazole ring is cleaved. researchgate.net While this is for a related isomer, it points to a potential pathway for the degradation of the benzo[c]isothiazole ring under oxidative stress.
Rearrangement reactions of the benzo[c]isothiazole system itself are not well-documented. However, rearrangements can be induced photochemically or thermally in some heterocyclic systems. It is conceivable that under specific energetic conditions, the benzo[c]isothiazole ring could undergo skeletal rearrangements, but this remains a speculative area without direct experimental evidence.
Studies of Reaction Kinetics and Thermodynamics
Currently, there is a significant lack of published data on the reaction kinetics and thermodynamics of any chemical transformation involving this compound. To understand the feasibility and rates of the reactions described above, dedicated experimental studies would be required.
Reaction Kinetics: Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., temperature, concentration of reactants, catalyst loading) to determine the rate law and activation parameters (activation energy, pre-exponential factor). This information would be crucial for optimizing reaction conditions for synthetic applications.
Thermodynamics: Thermodynamic studies would focus on determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactions involving the target molecule. This would provide insight into the position of equilibrium and the spontaneity of a given transformation. For instance, determining the heat of formation of this compound and its potential products would allow for the calculation of reaction enthalpies. While thermodynamic data for the parent benzothiazole has been reported, specific data for its derivatives are scarce. researchgate.net
Without experimental data, any discussion on the kinetics and thermodynamics of reactions involving this compound remains qualitative and based on general principles of organic chemistry.
Derivatization and Analog Development Based on Benzo C Isothiazol 4 Ylmethanol
Chemical Modifications at the Hydroxyl Group
The hydroxyl group of benzo[c]isothiazol-4-ylmethanol is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups. These modifications can significantly impact the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its biological activity and pharmacokinetic profile.
Common derivatization strategies at the hydroxyl group include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This can enhance lipophilicity and potentially act as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active parent compound.
Etherification: Conversion of the hydroxyl group to an ether linkage by reaction with alkyl halides or other electrophiles. This modification can alter the molecule's steric and electronic properties.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new reactive handles for further functionalization, such as the formation of imines, oximes, or amides.
Replacement with other functional groups: Nucleophilic substitution reactions can be employed to replace the hydroxyl group with halogens, amines, or thiols, leading to a diverse set of analogs with altered chemical reactivity and biological profiles.
These modifications are foundational in exploring the chemical space around the this compound core and identifying derivatives with improved properties.
Substituent Effects on the Benzo[c]isothiazole (B8754907) Core
Key findings from research on substituent effects on similar benzothiazole (B30560) scaffolds reveal that:
The introduction of electron-withdrawing groups, such as nitro or cyano groups, at specific positions of the benzothiazole ring has been shown to enhance the antiproliferative activity of certain derivatives. nih.gov
Conversely, the presence of electron-donating groups can also positively impact biological activity, suggesting that the optimal electronic nature of the substituent is target-dependent. nih.gov
The position of the substituent is crucial. For instance, modifications at the C-6 and C-7 positions of the related imidazo[2,1-b]benzothiazole (B1198073) ring have been a focus for modulating antibacterial activity. researchgate.net
The replacement of certain functional groups with bioisosteres, such as replacing a sulfonamide with an amide, can influence potency, solubility, and metabolic clearance. nih.gov
Systematic variation of substituents on the benzo[c]isothiazole core is a critical strategy for optimizing the pharmacological profile of lead compounds.
Synthesis of Heterocyclic Fused Systems
Fusing additional heterocyclic rings to the benzo[c]isothiazole framework can lead to the creation of novel, rigid, and structurally complex molecules with unique three-dimensional shapes. These fused systems can explore a larger chemical space and may exhibit enhanced binding affinity and selectivity for biological targets.
Various synthetic methodologies can be employed to construct such fused systems. For instance, intramolecular cyclization reactions are a powerful tool for creating new rings. organic-chemistry.orgnih.gov The development of tandem reactions, such as ruthenium-mediated isomerization followed by ring-closing metathesis, has enabled access to a variety of five-, six-, seven-, and eight-membered benzo-fused heterocycles. core.ac.uk
The synthesis of benzodiazepine-fused isoindolinones and imidazo[1,5-a] organic-chemistry.orgorganic-chemistry.orgbenzodiazepines demonstrates the potential of creating complex polycyclic structures from related building blocks. nih.govresearchgate.net These strategies can be adapted to the benzo[c]isothiazole system to generate novel chemical entities with potentially valuable biological activities.
Table 1: Examples of Synthetic Methods for Fused Heterocycles
| Method | Description | Resulting Ring System |
| Intramolecular Dehydrogenative Cyclization | Formation of a new nitrogen-sulfur bond via N-H/S-H coupling. | Benzo[d]isothiazol-3(2H)-ones |
| Ruthenium-Mediated Isomerization/Ring-Closing Metathesis | A tandem process for forming various ring sizes fused to a benzene (B151609) ring. | Five-, six-, seven-, and eight-membered benzo-fused heterocycles |
| Intramolecular C–N Cross-Coupling | Copper-catalyzed reaction to form fused four-membered N-heterocyclic rings. | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] organic-chemistry.orgorganic-chemistry.orgdiazepin-10(2H)-ones |
Stereochemical Implications in Derivatization
When derivatization introduces a chiral center into the molecule, the resulting stereoisomers can exhibit significantly different biological activities and pharmacokinetic properties. This is because biological macromolecules, such as enzymes and receptors, are chiral and can interact differently with each enantiomer or diastereomer.
For example, if the hydroxyl group of this compound is modified in a way that creates a new stereocenter, it is crucial to either separate the resulting stereoisomers and evaluate them individually or to develop stereoselective synthetic methods to produce the desired isomer.
The importance of stereochemistry is well-established in drug discovery. The selective synthesis of a particular stereoisomer can lead to a more potent and safer drug with a better therapeutic index. Therefore, any derivatization strategy for this compound that can lead to stereoisomers must carefully consider the implications of stereochemistry on the final biological profile of the analogs.
Synthetic Utility of Benzo C Isothiazol 4 Ylmethanol in Complex Molecule Synthesis
Role as a Precursor for Advanced Heterocyclic Scaffolds
There is no available research demonstrating the role of Benzo[c]isothiazol-4-ylmethanol as a direct precursor for the synthesis of advanced heterocyclic scaffolds. While the broader class of benzothiazoles and benzoisothiazoles are fundamental building blocks for a variety of complex heterocyclic systems, the specific reactivity and synthetic pathways involving the 4-ylmethanol substituent of the benzo[c]isothiazole (B8754907) core have not been reported. nih.govmdpi.comekb.eg The synthesis of related structures, such as benzo[d]isothiazol-3(2H)-ones, typically involves intramolecular cyclization of 2-mercaptobenzamides or intermolecular reactions of 2-halobenzamides with sulfur sources. nih.gov
Application in Multicomponent Reactions (MCRs)
No documented applications of this compound in multicomponent reactions (MCRs) were identified in the available literature. MCRs are powerful tools for the efficient synthesis of complex molecules, and various heterocyclic compounds, including benzodiazepines and 2-arylbenzo[d]imidazo[2,1-b]thiazoles, are synthesized using this approach. rsc.orgrsc.org However, the participation of this compound as a reactant in such transformations has not been described.
Utilization in Total Synthesis of Natural Products or Analogues
A review of the scientific literature did not yield any instances of this compound being utilized in the total synthesis of natural products or their analogues. While related heterocyclic systems are components of various biologically active natural products and have been targets of total synthesis, the specific contribution of this compound as a building block or intermediate in these synthetic endeavors is not reported.
Development of Novel Synthetic Building Blocks
There is no evidence in the current body of scientific literature to suggest that this compound has been used as a platform for the development of novel synthetic building blocks. The development of new building blocks from scaffolds like benzo[d]thiazole and benzo[c]furans has been reported, highlighting the potential of such systems in expanding chemical space for drug discovery and materials science. advion.comresearchgate.net However, similar studies focused on the derivatization of this compound are absent from the public record.
Advanced Analytical Methodologies for Benzo C Isothiazol 4 Ylmethanol Research
Chromatographic Techniques for Separation and Quantification
Chromatography remains the cornerstone for the analytical assessment of Benzo[c]isothiazol-4-ylmethanol and related benzisothiazole derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods, often coupled with mass spectrometry for enhanced sensitivity and specificity. nih.govmdpi.com
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS is a powerful tool for the analysis of non-volatile compounds like this compound. This technique offers high resolution, sensitivity, and speed, making it ideal for detecting and quantifying trace levels of the compound and its potential metabolites or degradation products. mdpi.com The use of smaller particle size columns (<2 µm) in UHPLC allows for faster separations and greater peak efficiency compared to traditional HPLC.
In a typical UHPLC-MS/MS method for related benzimidazole (B57391) or benzisothiazole compounds, a reversed-phase column, such as a C18 or a biphenyl (B1667301) column for enhanced selectivity, is employed. semanticscholar.orgresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.gov Detection is achieved using a tandem mass spectrometer, often in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions. mdpi.comresearchgate.net This specificity is crucial for analysis in complex matrices where interferences are common.
Table 1: Illustrative UHPLC-MS/MS Parameters for Analysis of Related Isothiazolinone/Benzimidazole Compounds This table presents typical parameters found in the literature for analyzing structurally related compounds and serves as a guide for developing a method for this compound.
| Parameter | Typical Setting | Source |
|---|---|---|
| Column | Biphenyl or C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) | semanticscholar.org |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Gradient | Optimized gradient elution (e.g., 5% to 95% B over 10 min) | researchgate.net |
| Flow Rate | 0.3 - 0.5 mL/min | semanticscholar.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |
| Collision Gas | Argon | semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For compounds that are volatile or can be made volatile, GC-MS offers excellent separation efficiency and definitive identification based on mass spectral libraries. This compound, with its polar hydroxyl (-OH) and amine (-NH-) functionalities within the isothiazole (B42339) ring, is not ideally suited for direct GC analysis due to potential peak tailing and thermal degradation. researchgate.net Therefore, a crucial derivatization step is required to enhance its volatility and thermal stability. jfda-online.comresearchgate.net
Common derivatization strategies involve converting the active hydrogen atoms in the hydroxyl and amine groups into less polar, more stable moieties. researchgate.net Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely used technique. youtube.com Another approach is alkylation, for instance, using diazomethane (B1218177) to methylate the acidic N-H proton of the isothiazolinone ring, which significantly improves chromatographic performance. nih.gov Following derivatization, the analyte is separated on a low-polarity capillary column (e.g., DB-5ms) and detected by a mass spectrometer operating in either full-scan or selected-ion monitoring (SIM) mode for qualitative and quantitative analysis, respectively. researchgate.net
Table 2: Example GC-MS Derivatization and Analysis Parameters for Isothiazolinones This table outlines common derivatization and GC-MS conditions used for analyzing related isothiazolinone compounds, which can be adapted for this compound.
| Parameter | Typical Setting | Source |
|---|---|---|
| Derivatization Reagent | Diazomethane (for N-H) or Silylating agents (for O-H) | youtube.comnih.gov |
| Reaction Conditions | Varies with reagent; typically room temperature or gentle heating | researchgate.net |
| GC Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | researchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Injection Mode | Splitless | researchgate.net |
| Oven Program | Temperature gradient (e.g., 60°C ramped to 300°C) | youtube.com |
| Ionization Mode | Electron Ionization (EI) | researchgate.net |
| MS Detection | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | researchgate.net |
Electrochemical Analysis Methods
Electrochemical methods provide a sensitive and often cost-effective alternative for the quantification of electroactive species like this compound. The benzisothiazole core is electrochemically active, meaning it can undergo oxidation or reduction reactions at an electrode surface when a potential is applied. arabjchem.orgscilit.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are used to study these redox behaviors and for quantitative analysis. researchgate.net
Research on related benzothiazole (B30560) derivatives has shown that these compounds produce well-defined oxidation or reduction peaks at specific potentials on electrodes like glassy carbon. arabjchem.orgscilit.com The peak current generated in techniques like DPV or SWV is directly proportional to the concentration of the analyte, allowing for precise quantification, often with very low detection limits. researchgate.net These methods can be particularly advantageous for direct analysis in certain sample matrices without extensive cleanup, as the potential can be tuned to selectively detect the target analyte. scilit.com
Capillary Electrophoresis (CE) for Purity and Identity
Capillary Electrophoresis is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is particularly powerful for assessing the purity of compounds and resolving closely related impurities or isomers. sciex.com For this compound, CE, specifically Capillary Zone Electrophoresis (CZE), can be an excellent method for determining its purity and identifying any charged impurities.
The separation in CE is performed in a narrow fused-silica capillary filled with a background electrolyte (BGE), typically a buffer solution. nih.gov The composition and pH of the BGE are critical parameters that control the separation selectivity. For compounds with chiral centers, chiral selectors can be added to the BGE to achieve enantiomeric separation, which is crucial if different enantiomers have different biological activities. sciex.com Detection is commonly performed using a diode array detector (DAD), which provides spectral information to aid in peak identification. nih.gov The high resolving power of CE makes it superior to HPLC in certain applications for separating complex mixtures of related substances. sciex.com
Hyphenated Techniques for Comprehensive Characterization
For a complete structural confirmation and characterization of this compound and its transformation products, hyphenated techniques are indispensable. These methods couple a powerful separation technique with a highly informative spectroscopic detector. nih.gov
The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) allows for the online acquisition of NMR spectra for separated peaks, providing unambiguous structural information without the need to isolate each component. Similarly, the combination of separation techniques like CE or LC with mass spectrometry (CE-MS or LC-MS) is fundamental for metabolite identification and impurity profiling. peerj.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, when coupled with a separation front-end (e.g., UHPLC-QTOF-MS), provides accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any unknown related substances. nih.govnih.gov These multi-dimensional techniques are critical in research for providing definitive evidence of a compound's identity and for characterizing complex reaction mixtures. nih.govpeerj.com
Emerging Trends and Future Research Directions
Automation and High-Throughput Synthesis Methodologies
The synthesis of complex heterocyclic compounds such as Benzo[c]isothiazol-4-ylmethanol is traditionally a labor-intensive and time-consuming process. Modern automation and high-throughput experimentation (HTE) are set to revolutionize this area by enabling the rapid synthesis and screening of numerous derivatives.
Recent advances in laboratory automation, including robotic platforms and software solutions, facilitate the execution of large arrays of chemical reactions in parallel. researchgate.net These systems can manage reagent dispensing, reaction monitoring, and initial analysis, significantly accelerating the pace of research. For instance, automated platforms have been successfully developed for the continuous epoxidation of oils and for executing complex multi-step syntheses in drug discovery. researchgate.net
A key technology in this domain is the multistep continuous flow microreactor. nih.gov These systems offer precise control over reaction parameters like temperature, pressure, and residence time, leading to enhanced reaction efficiency and safety. nih.govnih.gov An automated process for a sequential heterocycle formation and multicomponent reaction has demonstrated the ability to generate complex molecules in minutes with high yields, a process that would traditionally take much longer. nih.gov Applying this to this compound could involve a flow-based system where the benzisothiazole core is first constructed, followed by subsequent functionalization in a continuous, uninterrupted sequence. The ability to perform unsupervised, overnight synthesis runs could allow for the creation of extensive libraries of this compound derivatives for biological screening or materials science applications. nih.gov
Table 1: Impact of Automation on Chemical Synthesis
| Technology | Key Advantages | Potential Application for this compound |
|---|---|---|
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions; Parallel synthesis of derivatives. researchgate.net | Optimization of synthesis pathways; Creation of derivative libraries. |
| Continuous Flow Microreactors | Precise control of reaction parameters; Enhanced heat and mass transfer; Improved safety. nih.gov | Efficient and scalable synthesis of the core structure and its analogs. |
| Automated Liquid-Liquid Extraction | Unattended, parallel work-up and purification of reaction mixtures. nih.gov | Acceleration of the design-make-test-analyze cycle for new derivatives. |
Novel Catalytic Systems for this compound Transformations
The development of novel catalytic systems is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. For this compound, catalysis research is focused on both the formation of the core heterocyclic ring and the transformation of its functional groups.
Significant progress has been made in the transition-metal-free synthesis of the 1,2-benzisothiazole (B1215175) skeleton. One efficient method involves the reaction of amidines with elemental sulfur, proceeding through N–S/C–S bond formation to produce 3-amino-1,2-benzisothiazoles in good to high yields. rsc.orgrsc.org This approach is notable for its use of inexpensive reagents and tolerance of a wide variety of functional groups. rsc.org
Copper-catalyzed reactions have also emerged as a powerful tool. Cascade reactions involving C–S bond formation followed by N–S bond cyclization can be used to construct benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and a sulfur source. nih.gov Similarly, copper sulfate (B86663) has been used as an inexpensive and efficient catalyst for the synthesis of related benzothiazole (B30560) derivatives in green solvents like water and glycerol. orgchemres.org The application of such copper-based systems could provide a direct and sustainable route to the Benzo[c]isothiazole (B8754907) core.
Furthermore, photocatalytic methods are gaining traction. Aerobic visible-light photoredox catalysis has been used for the C–H functionalization required to synthesize 2-substituted benzothiazoles, showcasing a modern approach to forming these structures. mdpi.com
Table 2: Selected Novel Catalytic Systems for Benzisothiazole Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| None (Elemental Sulfur) | N–S/C–S bond formation | Transition-metal-free, inexpensive reagents, good functional group tolerance. | rsc.orgrsc.org |
| Copper(I) Chloride (CuCl) | Cascade C–S/N–S cyclization | Efficient construction of the benzisothiazole core from accessible precursors. | nih.gov |
| Copper Sulfate (CuSO₄) | Condensation/Cyclization | Use of an inexpensive catalyst in environmentally friendly aqueous media. | orgchemres.org |
| Photoredox Catalysts | C-H Functionalization | Utilizes visible light, operates under mild conditions. | mdpi.com |
Advanced Computational Tools for Rational Design
Computational chemistry has become an indispensable tool in modern molecular design, allowing researchers to predict molecular properties and reaction outcomes before undertaking extensive laboratory work. For this compound, these tools can guide the rational design of new derivatives with tailored biological or material properties.
Density Functional Theory (DFT) calculations are particularly valuable for studying the electronic structure and reactivity of molecules. For instance, DFT has been used to accurately reproduce experimentally determined ring-inversion barriers in related benzodiazepine (B76468) structures, providing deep insights into their conformational dynamics. nih.gov Such calculations could be applied to this compound to understand its conformational preferences and the mechanisms of its formation and reactions, aiding in the design of more efficient synthetic routes.
In the context of drug discovery, computational tools are crucial for structure-based rational design. Molecular docking studies, for example, can predict how a molecule like a this compound derivative might bind to a biological target, such as an enzyme or receptor. This approach was successfully used to design benzothiazole-based inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov By predicting the binding mode and affinity, researchers can prioritize which derivatives to synthesize, saving significant time and resources. nih.gov These computational methods, combined with techniques like surface plasmon resonance (SPR) to experimentally validate binding, create a powerful cycle of design and testing. nih.gov
Exploration of Unconventional Reaction Media
The principles of green chemistry are increasingly influencing the design of synthetic processes, with a major focus on replacing volatile and hazardous organic solvents with more sustainable alternatives. nih.govresearchgate.net The synthesis of this compound and its derivatives stands to benefit significantly from the exploration of unconventional reaction media.
Water is a highly attractive solvent due to its low cost, non-flammability, and environmental compatibility. Research has demonstrated the successful synthesis of benzothiazole-2-thiol derivatives using copper sulfate as a catalyst in aqueous media. orgchemres.org This approach not only simplifies the work-up procedure but also aligns with green chemistry principles by avoiding hazardous solvents. orgchemres.org Glycerol has also been identified as a suitable green solvent for similar syntheses. orgchemres.org
Solvent-free or heterogeneous reaction conditions represent another important frontier. The use of a solid-supported catalyst like NaHSO₄-SiO₂ for synthesizing benzothiazoles allows for easy removal of the catalyst by simple filtration, streamlining the purification process and enabling catalyst recycling. mdpi.com Catalyst-free methods, sometimes promoted by simple additives like NH₄Cl or conducted under microwave irradiation, further reduce the environmental impact by minimizing waste and energy consumption. mdpi.com These strategies, which often lead to high yields in short reaction times, are highly desirable for the industrial production of benzisothiazole-containing compounds. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[c]isothiazol-4-ylmethanol derivatives, and how can reaction conditions be optimized?
- This compound derivatives are typically synthesized via condensation reactions. For example, microwave-assisted synthesis using silica gel as a catalyst under solvent-free conditions has been reported for analogous benzothiazole derivatives, achieving high yields (94%) with reduced reaction times . Optimization often involves adjusting microwave power (e.g., 300 W), solvent selection (e.g., ethanol for reflux), and stoichiometric ratios of precursors like aryl aldehydes and o-aminothiophenol.
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its analogs?
- Key techniques include:
- 1H NMR : For confirming substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.00–8.04 ppm in DMSO-d6) .
- IR spectroscopy : To identify functional groups like C=N (1611–1620 cm⁻¹) and N-H stretching (3533 cm⁻¹) .
- Mass spectrometry (FABMS) : For molecular ion verification (e.g., m/z 482.90 for a related benzothiazole derivative) .
Q. How can solubility challenges be addressed for this compound in biological assays?
- While solubility data for this compound is limited, analogs are often dissolved in polar aprotic solvents (e.g., DMSO) or methanol. For aqueous compatibility, co-solvents like polyethylene glycol (PEG) or β-cyclodextrin encapsulation can enhance solubility .
Advanced Research Questions
Q. How can contradictory bioactivity data across different species (e.g., Sp1–Sp5 in screening assays) be resolved?
- Discrepancies in activity (e.g., Entry 3b showing 19% inhibition in Sp1 vs. 9% in Sp5 ) may arise from species-specific enzyme isoforms or assay conditions. Mitigation strategies include:
- Cross-validating with orthogonal assays (e.g., enzymatic vs. cell-based).
- Performing dose-response studies to compare IC50 values.
- Analyzing structural variations (e.g., substituent effects) using QSAR models .
Q. What computational methods are suitable for predicting the interaction of this compound derivatives with biological targets?
- Density Functional Theory (DFT) : Used to optimize molecular geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular docking : To simulate binding modes with enzymes like hypoxia-inducible factor (HIF-1α) using software such as AutoDock or Schrödinger .
- Molecular dynamics (MD) : For assessing stability of ligand-protein complexes over time .
Q. How can regioselectivity issues in the synthesis of poly-substituted this compound analogs be addressed?
- Regioselectivity is controlled by:
- Catalyst design : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) improve reaction specificity .
- Protecting groups : Temporary blocking of reactive sites (e.g., acetyl or benzyl groups) during multi-step syntheses .
- Microwave irradiation : Enhances reaction efficiency and reduces side products compared to conventional heating .
Q. What strategies are effective for enhancing the metabolic stability of this compound-based therapeutic candidates?
- Structural modifications : Introducing electron-withdrawing groups (e.g., nitro or fluorine) to reduce oxidative metabolism .
- Prodrug approaches : Masking hydroxyl groups as esters or carbamates to improve bioavailability .
- In vitro microsomal assays : Screening for metabolic hotspots using liver microsomes and LC-MS/MS analysis .
Methodological Guidance
Q. How should researchers design experiments to evaluate the anticancer potential of this compound derivatives?
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations .
- Mechanistic studies : Assess apoptosis (via Annexin V staining) or cell cycle arrest (flow cytometry) .
- Target identification : Use pull-down assays or thermal shift assays to identify binding proteins .
Q. What analytical workflows are recommended for purity assessment of this compound intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
